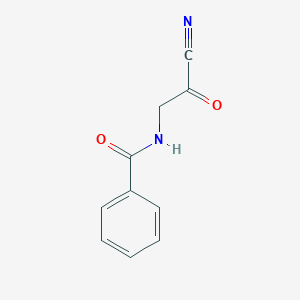
5-Methyl-2-(3-methylbut-2-en-1-yl)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-(3-methylbut-2-en-1-yl)cyclohexan-1-ol is a complex organic compound with a unique structure It is a derivative of cyclohexanol, featuring a methyl group and a 3-methylbut-2-en-1-yl group attached to the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(3-methylbut-2-en-1-yl)cyclohexan-1-ol typically involves the alkylation of cyclohexanol derivatives. One common method is the reaction of cyclohexanol with 3-methylbut-2-en-1-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes. For example, the use of palladium-catalyzed coupling reactions can enhance the yield and selectivity of the desired product. These methods are optimized for large-scale production, ensuring consistency and purity of the compound.
化学反応の分析
Types of Reactions
5-Methyl-2-(3-methylbut-2-en-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form alkanes or alcohols using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, tosylates, or mesylates in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or secondary alcohols.
Substitution: Formation of ethers, esters, or other substituted cyclohexane derivatives.
科学的研究の応用
5-Methyl-2-(3-methylbut-2-en-1-yl)cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 5-Methyl-2-(3-methylbut-2-en-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
類似化合物との比較
Similar Compounds
Isoprenol (3-Methylbut-3-en-1-ol): A hemiterpene alcohol with similar structural features but different functional groups.
Prenol (3-Methylbut-2-en-1-ol): Another hemiterpene alcohol with a similar backbone but different double bond position.
2-Methyl-3-buten-1-ol: A related compound with a similar structure but different substitution pattern.
Uniqueness
5-Methyl-2-(3-methylbut-2-en-1-yl)cyclohexan-1-ol is unique due to its specific substitution on the cyclohexane ring, which imparts distinct chemical and biological properties. Its combination of a cyclohexanol core with a branched alkyl group makes it a versatile compound for various applications.
特性
CAS番号 |
629650-24-4 |
|---|---|
分子式 |
C12H22O |
分子量 |
182.30 g/mol |
IUPAC名 |
5-methyl-2-(3-methylbut-2-enyl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H22O/c1-9(2)4-6-11-7-5-10(3)8-12(11)13/h4,10-13H,5-8H2,1-3H3 |
InChIキー |
FIHIXQVGBCOAHP-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(C(C1)O)CC=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


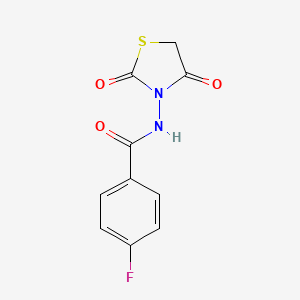
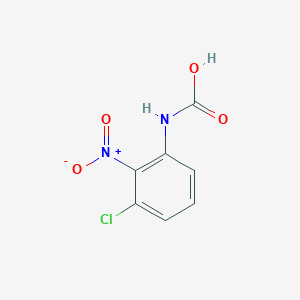
![1-[3-(Methoxymethoxy)phenyl]methanamine](/img/structure/B12589823.png)
![2-Fluoro-3-[2-[[tris(1-methylethyl)silyl]oxy]ethyl]benzoic acid](/img/structure/B12589827.png)

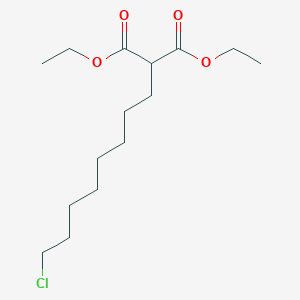
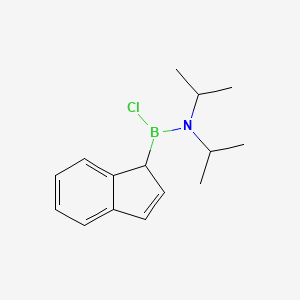

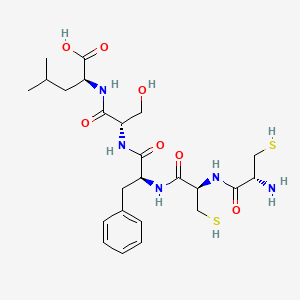
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)-](/img/structure/B12589868.png)
![4-[2-(3-Chloro-5-methyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl chloride](/img/structure/B12589870.png)
![2-Methoxy-6-methyl-4-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B12589877.png)
